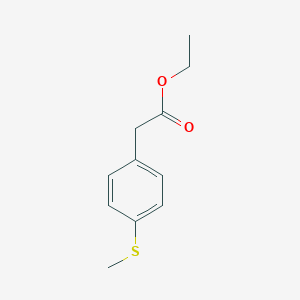

Ethyl (4-methylthiophenyl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(4-methylsulfanylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-3-13-11(12)8-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQPAONBGBXGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441055 | |

| Record name | Ethyl [4-(methylsulfanyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14062-27-2 | |

| Record name | Ethyl [4-(methylsulfanyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl [4-(methylthio)phenyl]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Ethyl (4-methylthiophenyl)acetate

CAS Number: 14062-27-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (4-methylthiophenyl)acetate is an organic compound that holds significance as a key intermediate in the synthesis of various pharmaceutical agents. Its chemical structure, featuring a phenyl ring substituted with both a methylthio group and an ethyl acetate moiety, makes it a versatile building block in medicinal chemistry. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a discussion of its relevance in drug discovery and development, particularly as a precursor to the selective COX-2 inhibitor, Etoricoxib. While direct biological activity data for Ethyl (4-methylthiophenyl)acetate is not extensively documented in publicly available literature, this guide will explore the pharmacological context of structurally related compounds.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of Ethyl (4-methylthiophenyl)acetate is presented below. These data are essential for its handling, characterization, and use in synthetic chemistry.[1]

| Property | Value | Reference |

| CAS Number | 14062-27-2 | [1] |

| Molecular Formula | C₁₁H₁₄O₂S | [1] |

| Molecular Weight | 210.29 g/mol | [1] |

| IUPAC Name | ethyl 2-(4-methylsulfanylphenyl)acetate | [1] |

| Synonyms | Ethyl 2-(4-(methylthio)phenyl)acetate, 4-(Methylthio)phenylacetic acid ethyl ester, Benzeneacetic acid, 4-(methylthio)-, ethyl ester | [1] |

| Appearance | Not explicitly stated, likely a liquid based on boiling point. | |

| Boiling Point | 70-72 °C at 25 mmHg | [2] |

| Density | 1.043 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.459 | [2] |

| SMILES | CCOC(=O)CC1=CC=C(C=C1)SC | [1] |

| InChIKey | ZLQPAONBGBXGFN-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of Ethyl (4-methylthiophenyl)acetate.

| Spectroscopy Type | Data Summary | Reference |

| ¹H NMR | Spectral data is available. | [3] |

| Mass Spectrometry | Electron Ionization (EI) mass spectrum is available, showing characteristic fragmentation patterns. | [4] |

Experimental Protocols

Synthesis via Fischer Esterification

The most common method for synthesizing Ethyl (4-methylthiophenyl)acetate is through the Fischer esterification of 4-(methylthio)phenylacetic acid with ethanol in the presence of an acid catalyst.[5][6][7][8][9][10][11]

Reaction:

4-(methylthio)phenylacetic acid + Ethanol ⇌ Ethyl (4-methylthiophenyl)acetate + Water

Materials:

-

4-(methylthio)phenylacetic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 4-(methylthio)phenylacetic acid in an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Set up the apparatus for reflux and heat the mixture gently for several hours to drive the equilibrium towards the product. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as diethyl ether.

-

Transfer the solution to a separatory funnel and wash sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Ethyl (4-methylthiophenyl)acetate.

Purification

The crude product can be purified by vacuum distillation to yield the pure ester.[7][12][13]

Procedure:

-

Set up a vacuum distillation apparatus.

-

Transfer the crude Ethyl (4-methylthiophenyl)acetate to the distillation flask.

-

Heat the flask gently under reduced pressure.

-

Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 70-72 °C at 25 mmHg).[2]

Role in Drug Discovery and Development

While specific biological activities for Ethyl (4-methylthiophenyl)acetate are not widely reported, its significance in drug development is primarily as a key intermediate in the synthesis of more complex and pharmacologically active molecules.

Precursor to Etoricoxib

Ethyl (4-methylthiophenyl)acetate is a precursor to 4-(methylthio)phenylacetic acid, which is a crucial building block in the synthesis of Etoricoxib .[14][15][16][17][18] Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. The synthesis of Etoricoxib from a derivative of 4-(methylthio)phenylacetic acid involves a condensation reaction to form a key diketone intermediate, which then undergoes cyclization.[14]

Potential for Other Bioactive Molecules

The 4-methylthiophenyl moiety is present in various compounds that have been investigated for their biological activities. For instance, derivatives of 4-methylthioamphetamine have been studied for their pharmacological properties, including their effects on monoamine uptake.[19][20] Additionally, compounds containing a methylthiophenyl group have been designed as potent microtubule targeting agents with antiproliferative activities.[21] This suggests that the 4-methylthiophenyl scaffold can be a valuable component in the design of new therapeutic agents. Thiophene and its derivatives are also recognized as privileged pharmacophores in medicinal chemistry due to their diverse biological attributes.[22][23]

Visualizations

Synthesis Workflow

Caption: Fischer Esterification workflow for the synthesis of Ethyl (4-methylthiophenyl)acetate.

Purification Workflow

Caption: Purification of Ethyl (4-methylthiophenyl)acetate by vacuum distillation.

Role as a Pharmaceutical Intermediate

Caption: Role of Ethyl (4-methylthiophenyl)acetate as a precursor to Etoricoxib.

Safety Information

It is important to handle Ethyl (4-methylthiophenyl)acetate with appropriate safety precautions. The compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

Ethyl (4-methylthiophenyl)acetate is a valuable chemical intermediate with established protocols for its synthesis and purification. Its primary importance in the pharmaceutical industry lies in its role as a precursor to the anti-inflammatory drug Etoricoxib. While direct data on its biological activity is limited, the presence of the 4-methylthiophenyl moiety in other bioactive compounds suggests potential for this scaffold in future drug discovery efforts. This guide provides a foundational resource for researchers and professionals working with this compound, summarizing its key properties and outlining practical experimental procedures.

References

- 1. Ethyl (4-(methylthio)phenyl)acetate | C11H14O2S | CID 10512649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl (methylthio)acetate 98 4455-13-4 [sigmaaldrich.com]

- 3. ETHYL (METHYLTHIO)ACETATE(4455-13-4) 1H NMR spectrum [chemicalbook.com]

- 4. Ethyl (methylthio)acetate [webbook.nist.gov]

- 5. cerritos.edu [cerritos.edu]

- 6. community.wvu.edu [community.wvu.edu]

- 7. coachbenner.weebly.com [coachbenner.weebly.com]

- 8. One moment, please... [operachem.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. athabascau.ca [athabascau.ca]

- 11. flinnsci.com [flinnsci.com]

- 12. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]

- 13. US4304925A - Process for purifying esters - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis method of etoricoxib - Eureka | Patsnap [eureka.patsnap.com]

- 16. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

- 17. Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 18. WO2014114352A1 - Process for making etoricoxib - Google Patents [patents.google.com]

- 19. mdpi.com [mdpi.com]

- 20. Pharmacological Characterization of 4-Methylthioamphetamine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl (4-methylthiophenyl)acetate chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (4-methylthiophenyl)acetate is a sulfur-containing aromatic ester with potential applications in chemical synthesis and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities. All quantitative data are presented in structured tables for ease of reference, and key experimental workflows are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

Ethyl (4-methylthiophenyl)acetate, with the CAS number 14062-27-2, is characterized by the presence of a methylthio group on the phenyl ring of an ethyl acetate moiety.[1] Its fundamental properties are summarized in the tables below.

Table 1: General Chemical Information

| Property | Value | Reference |

| IUPAC Name | ethyl 2-(4-methylsulfanylphenyl)acetate | [1] |

| Synonyms | Ethyl 2-(4-(methylthio)phenyl)acetate, 4-(Methylthio)phenylacetic acid ethyl ester, Benzeneacetic acid, 4-(methylthio)-, ethyl ester | [1] |

| CAS Number | 14062-27-2 | [1] |

| Molecular Formula | C11H14O2S | [1] |

| Molecular Weight | 210.29 g/mol | [1] |

| SMILES | CCOC(=O)CC1=CC=C(C=C1)SC | [1] |

| InChI | InChI=1S/C11H14O2S/c1-3-13-11(12)8-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3 | [1] |

| InChIKey | ZLQPAONBGBXGFN-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties

| Property | Value | Reference |

| Melting Point | 30-32 °C | |

| Boiling Point | 302 °C | |

| Density | 1.11 g/cm³ | |

| Solubility | Data not available | |

| Vapor Pressure | 0.001 mmHg at 25°C | |

| Refractive Index | 1.544 | |

| Flash Point | 136 °C |

Experimental Protocols

Synthesis of Ethyl (4-methylthiophenyl)acetate

A common method for the synthesis of Ethyl (4-methylthiophenyl)acetate is the Fischer esterification of 4-(methylthio)phenylacetic acid with ethanol in the presence of an acid catalyst.

2.1.1. Materials:

-

4-(methylthio)phenylacetic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (or other suitable acid catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Toluene (for azeotropic removal of water, optional)

-

Ethyl acetate (for extraction)

-

Hexanes (for chromatography)

2.1.2. Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Flash chromatography setup (optional)

2.1.3. Procedure:

-

In a round-bottom flask, dissolve 4-(methylthio)phenylacetic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

If necessary, purify the crude Ethyl (4-methylthiophenyl)acetate by flash column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

Synthesis Workflow

Caption: General workflow for the synthesis of Ethyl (4-methylthiophenyl)acetate.

Spectroscopic Analysis

The structure of the synthesized Ethyl (4-methylthiophenyl)acetate can be confirmed using various spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons adjacent to the carbonyl group (a singlet), the aromatic protons (two doublets), and the methylthio group (a singlet).

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons, the carbons of the ethyl group, the methylene carbon, and the methylthio carbon.

2.2.2. Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, and C-O stretching vibrations.

2.2.3. Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of Ethyl (4-methylthiophenyl)acetate (210.29). Fragmentation patterns can provide further structural information.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities and associated signaling pathways of Ethyl (4-methylthiophenyl)acetate. However, related compounds containing the phenylthioacetate scaffold have been investigated for various pharmacological properties. Further research is warranted to explore the potential biological effects of this compound, which could include screening for anticancer, anti-inflammatory, or antimicrobial activities.

Logical Relationship for Investigating Biological Activity

Caption: A logical workflow for the investigation of the biological activity of Ethyl (4-methylthiophenyl)acetate.

Conclusion

This technical guide has summarized the key chemical and physical properties of Ethyl (4-methylthiophenyl)acetate and provided a representative experimental protocol for its synthesis. While spectroscopic data is crucial for its characterization, specific experimental spectra for this compound are not widely available and should be obtained upon synthesis. The biological activity of this molecule remains an unexplored area, presenting an opportunity for future research in drug discovery and development. The provided diagrams offer a clear visualization of the synthetic and potential investigatory workflows.

References

An In-depth Technical Guide to Ethyl (4-methylthiophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (4-methylthiophenyl)acetate, a substituted phenylacetic acid ester, is a significant chemical intermediate in the pharmaceutical industry. Its primary role is as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and its known applications in drug development.

Chemical Identity and Properties

The formal IUPAC name for Ethyl (4-methylthiophenyl)acetate is ethyl 2-(4-methylsulfanylphenyl)acetate [1]. It is also known by other synonyms such as 4-(Methylthio)phenylacetic acid ethyl ester and Benzeneacetic acid, 4-(methylthio)-, ethyl ester[1].

Quantitative Data

The key physical and chemical properties of Ethyl (4-methylthiophenyl)acetate are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | ethyl 2-(4-methylsulfanylphenyl)acetate | [1] |

| CAS Number | 14062-27-2 | [1] |

| Molecular Formula | C₁₁H₁₄O₂S | [1] |

| Molecular Weight | 210.29 g/mol | [1] |

| Appearance | White powder | |

| Purity | ≥ 99% | |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. | |

| Storage | Sealed and preserved in a cool, dry place. |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Ethyl (4-methylthiophenyl)acetate are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis Protocol

The synthesis of Ethyl (4-methylthiophenyl)acetate can be achieved through a two-step process starting from a p-halogenated phenylacetic acid derivative. The first step involves the synthesis of the carboxylic acid intermediate, 4-(methylthio)phenylacetic acid, followed by Fischer esterification to yield the final product.

Step 1: Synthesis of 4-(Methylthio)phenylacetic Acid

This procedure is adapted from the methodology described in patent CN105646306A for the synthesis of the carboxylic acid intermediate[2].

-

Materials:

-

4-bromophenylacetic acid

-

N,N-Dimethylformamide (DMF)

-

Sodium methyl mercaptide

-

Cuprous bromide (CuBr)

-

Nitrogen gas

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromophenylacetic acid and DMF.

-

Add sodium methyl mercaptide and a catalytic amount of cuprous bromide to the flask.

-

Purge the flask with nitrogen and then heat the reaction mixture to 130°C with continuous stirring under a nitrogen atmosphere for 24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with dilute hydrochloric acid to a pH of 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield crude 4-(methylthio)phenylacetic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system.

-

Step 2: Fischer Esterification to Ethyl (4-methylthiophenyl)acetate

-

Materials:

-

4-(methylthio)phenylacetic acid (from Step 1)

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution

-

Deionized water

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-(methylthio)phenylacetic acid in an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with deionized water and brine, and then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain crude Ethyl (4-methylthiophenyl)acetate.

-

The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient.

-

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of Ethyl (4-methylthiophenyl)acetate using GC-MS. Instrument conditions may need to be optimized for specific equipment.

-

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD).

-

Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5MS or equivalent).

-

-

Sample Preparation:

-

Accurately weigh a small amount of the sample (approximately 1 mg).

-

Dissolve the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a final concentration of 1 mg/mL.

-

If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.

-

An internal standard can be added for quantitative analysis.

-

-

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless or split (e.g., 10:1)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase at 15°C/min to 200°C.

-

Ramp: Increase at 5°C/min to 280°C, hold for 5 minutes.

-

-

MSD Conditions:

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: 50-500 m/z.

-

-

-

Data Analysis:

-

The identity of Ethyl (4-methylthiophenyl)acetate can be confirmed by comparing its retention time and mass spectrum with that of a reference standard.

-

The purity of the sample can be determined by calculating the peak area percentage of the main component.

-

Biological and Pharmaceutical Significance

Ethyl (4-methylthiophenyl)acetate is primarily recognized as a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib [3]. Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.

Currently, there is a lack of publicly available scientific literature detailing the specific biological activities, pharmacological properties, or mechanism of action of Ethyl (4-methylthiophenyl)acetate itself. Its significance in the context of drug development is therefore as a building block for more complex and biologically active molecules.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for Ethyl (4-methylthiophenyl)acetate.

Caption: Workflow for the synthesis of Ethyl (4-methylthiophenyl)acetate.

Analytical Workflow

The diagram below outlines the general workflow for the analysis of Ethyl (4-methylthiophenyl)acetate using GC-MS.

Caption: General workflow for the GC-MS analysis of the target compound.

References

Synthesis of Ethyl (4-methylthiophenyl)acetate from 4-methylthiophenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of Ethyl (4-methylthiophenyl)acetate from 4-methylthiophenylacetic acid via Fischer esterification. It includes a detailed experimental protocol, comprehensive data on the involved chemical entities, and visualizations of the process.

Introduction

Ethyl (4-methylthiophenyl)acetate is a valuable intermediate in the synthesis of various organic molecules. Its preparation from 4-methylthiophenylacetic acid is a classic example of Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. This process is widely used in both laboratory and industrial settings due to its efficiency and the relative simplicity of the procedure. Understanding the nuances of this synthesis is crucial for researchers in organic chemistry and drug development.

Reaction Scheme and Mechanism

The synthesis involves the reaction of 4-methylthiophenylacetic acid with ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed.

Reaction:

4-methylthiophenylacetic acid + Ethanol ⇌ Ethyl (4-methylthiophenyl)acetate + Water

Mechanism: The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.

Experimental Protocol: Fischer Esterification

This section details the laboratory procedure for the synthesis of Ethyl (4-methylthiophenyl)acetate.

Materials:

-

4-methylthiophenylacetic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 4-methylthiophenylacetic acid in an excess of absolute ethanol. For example, a 5 to 10-fold molar excess of ethanol is recommended to drive the reaction equilibrium towards the product. Add a few boiling chips to the flask.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring. Typically, 2-5 mol% of the carboxylic acid is sufficient.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or an oil bath. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Carbon dioxide evolution will be observed. Repeat the washing until the effervescence ceases.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude ethyl (4-methylthiophenyl)acetate. The product can be further purified by vacuum distillation if necessary.

Data Presentation

This section summarizes the quantitative data for the reactant, product, and key reaction parameters.

| Compound / Parameter | Value | Source |

| 4-methylthiophenylacetic acid | ||

| Molecular Formula | C₉H₁₀O₂S | - |

| Molecular Weight | 182.24 g/mol | - |

| Melting Point | 97-98 °C | - |

| Ethanol | ||

| Molecular Formula | C₂H₆O | - |

| Molecular Weight | 46.07 g/mol | - |

| Boiling Point | 78.37 °C | - |

| Ethyl (4-methylthiophenyl)acetate | ||

| Molecular Formula | C₁₁H₁₄O₂S | [1] |

| Molecular Weight | 210.29 g/mol | [1] |

| Appearance | White powder | [2] |

| Reaction Conditions | ||

| Catalyst | Concentrated H₂SO₄ | [3] |

| Solvent | Ethanol (in excess) | [3] |

| Reaction Temperature | Reflux | [4] |

| Reaction Time | 2-4 hours | - |

| Spectroscopic Data (Ethyl (4-methylthiophenyl)acetate) | ||

| ¹H NMR (CDCl₃, δ in ppm) | 1.25 (t, 3H, -CH₃), 2.47 (s, 3H, S-CH₃), 3.55 (s, 2H, -CH₂-), 4.14 (q, 2H, -O-CH₂-), 7.18-7.25 (m, 4H, Ar-H) | Predicted |

| ¹³C NMR (CDCl₃, δ in ppm) | 14.2, 16.0, 40.8, 60.8, 127.0, 129.8, 132.5, 137.8, 171.5 | Predicted |

| IR (cm⁻¹) | ~1735 (C=O, ester), ~1240 (C-O, ester), ~2980 (C-H, aliphatic) | [5][6] |

Note: The provided NMR data is predicted based on the structure and typical chemical shifts. Experimental data should be obtained for confirmation.

Visualizations

Fischer Esterification Signaling Pathway

The following diagram illustrates the key steps in the acid-catalyzed Fischer esterification mechanism.

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure for the synthesis of Ethyl (4-methylthiophenyl)acetate.

Caption: Synthesis Workflow.

References

- 1. Preparation method of 4-methylthio phenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. Ethyl (4-methylthiophenyl)acetate, CasNo.14062-27-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. cerritos.edu [cerritos.edu]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. orgchemboulder.com [orgchemboulder.com]

Molecular structure and weight of Ethyl (4-methylthiophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (4-methylthiophenyl)acetate is a key chemical intermediate with significant applications in the pharmaceutical industry. Its molecular structure, characterized by a substituted phenyl ring, makes it a valuable building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of Ethyl (4-methylthiophenyl)acetate. It also details its crucial role in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib and provides relevant experimental protocols.

Molecular Structure and Properties

Ethyl (4-methylthiophenyl)acetate is an ester with the molecular formula C₁₁H₁₄O₂S.[1] Its structure features a central benzene ring substituted with a methylthio group (-SCH₃) and an ethyl acetate group (-CH₂COOCH₂CH₃) at the para (1,4) positions.

Molecular Structure Diagram

Caption: Molecular Structure of Ethyl (4-methylthiophenyl)acetate.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for Ethyl (4-methylthiophenyl)acetate is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄O₂S | [1] |

| Molecular Weight | 210.29 g/mol | [1] |

| IUPAC Name | ethyl 2-(4-methylsulfanylphenyl)acetate | [1] |

| CAS Number | 14062-27-2 | [1] |

| Canonical SMILES | CCOC(=O)CC1=CC=C(C=C1)SC | [1] |

| Melting Point | 30-32 °C | [2] |

| Boiling Point | 302 °C | [2] |

| Density | 1.11 g/cm³ | [2] |

| Refractive Index | 1.544 | [2] |

| Flash Point | 136 °C | [2] |

| Vapor Pressure | 0.001 mmHg at 25°C | [2] |

Role in Drug Development: Synthesis of Etoricoxib

Ethyl (4-methylthiophenyl)acetate is a pivotal intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for the management of pain and inflammation associated with various forms of arthritis.[3][4] The synthesis of Etoricoxib often involves the condensation of a derivative of 4-(methylthio)phenylacetic acid with other reagents to construct the final bipyridine structure of the drug.[3]

Synthetic Pathway Overview

The synthesis of the precursor, 4-methylthiophenylacetic acid, is a critical first step. A common method involves the reaction of a p-halogenated phenylacetic acid derivative with sodium methyl mercaptide.[4] The resulting acid can then be esterified to yield Ethyl (4-methylthiophenyl)acetate.

Caption: General workflow for the synthesis of 4-methylthiophenylacetic acid.

Experimental Protocols

Synthesis of 4-Methylthiophenylacetic Acid

The following is a representative experimental protocol for the synthesis of 4-methylthiophenylacetic acid, the precursor to Ethyl (4-methylthiophenyl)acetate, based on patented methods.[4]

Materials:

-

p-Halogenated phenylacetic acid or its derivative (e.g., 4-bromophenylacetic acid)

-

Sodium methyl mercaptide

-

Cuprous bromide (or other cuprous ion source)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the p-halogenated phenylacetic acid derivative in DMF.

-

Add sodium methyl mercaptide and the cuprous ion catalyst to the solution.

-

Heat the reaction mixture to a specified temperature (e.g., 130°C) and stir for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

Cool the reaction mixture to room temperature.

-

Perform an aqueous workup, typically involving the addition of water and extraction with an organic solvent like ethyl acetate.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum to yield 4-methylthiophenylacetic acid.

Esterification to Ethyl (4-methylthiophenyl)acetate

A standard Fischer esterification protocol can be employed to convert 4-methylthiophenylacetic acid to its ethyl ester.

Materials:

-

4-Methylthiophenylacetic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Brine

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask, dissolve 4-methylthiophenylacetic acid in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or GC.

-

After completion, cool the mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude Ethyl (4-methylthiophenyl)acetate.

-

The crude product can be further purified by column chromatography or distillation under reduced pressure.

Conclusion

Ethyl (4-methylthiophenyl)acetate is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its role as a key intermediate in the production of Etoricoxib highlights its importance in modern drug development. The data and protocols presented in this guide offer a valuable resource for researchers and scientists working with this compound, facilitating its synthesis and application in the development of novel therapeutics. As with any chemical synthesis, appropriate safety precautions should be taken, and reaction conditions may require optimization for specific laboratory settings.

References

Spectroscopic Profile of Ethyl (4-methylthiophenyl)acetate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl (4-methylthiophenyl)acetate, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The structural elucidation of Ethyl (4-methylthiophenyl)acetate is supported by a combination of spectroscopic techniques. The data presented here has been compiled from various sources and is summarized in the tables below for clarity and comparative analysis.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.22 | d, J=8.4 Hz | 2H | Ar-H (ortho to CH₂OAc) |

| 7.17 | d, J=8.4 Hz | 2H | Ar-H (ortho to SMe) |

| 4.12 | q, J=7.1 Hz | 2H | -O-CH₂ -CH₃ |

| 3.56 | s | 2H | Ar-CH₂ -COO- |

| 2.46 | s | 3H | -S-CH₃ |

| 1.23 | t, J=7.1 Hz | 3H | -O-CH₂-CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 171.8 | C =O |

| 137.8 | Ar-C -SMe |

| 131.0 | Ar-C -CH₂OAc |

| 130.2 | Ar-C H (ortho to SMe) |

| 129.7 | Ar-C H (ortho to CH₂OAc) |

| 60.9 | -O-C H₂-CH₃ |

| 40.8 | Ar-C H₂-COO- |

| 15.9 | -S-C H₃ |

| 14.2 | -O-CH₂-C H₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2920 | Medium | C-H stretch (aliphatic) |

| 1735 | Strong | C=O stretch (ester) |

| 1600, 1495 | Medium | C=C stretch (aromatic) |

| 1240 | Strong | C-O stretch (ester) |

| 820 | Strong | C-H bend (p-disubstituted benzene) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 210 | 100 | [M]⁺ (Molecular Ion) |

| 165 | 45 | [M - OCH₂CH₃]⁺ |

| 137 | 80 | [M - COOCH₂CH₃]⁺ |

| 122 | 65 | [M - COOCH₂CH₃ - CH₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The acquisition of the presented spectroscopic data follows standard laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. For ¹H NMR, 16 scans were accumulated, while for ¹³C NMR, 1024 scans were acquired.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat compound was placed between two sodium chloride plates for analysis. The spectrum was recorded in the range of 4000-600 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data was acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via direct infusion, and the mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide on the Solubility Profile of Ethyl (4-methylthiophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Ethyl (4-methylthiophenyl)acetate in common laboratory solvents. Due to the limited availability of specific quantitative data in published literature, this guide focuses on a predicted solubility profile based on the molecule's structural characteristics and established chemical principles. Furthermore, it offers detailed experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to ascertain precise values for their specific applications.

Predicted Solubility Profile of Ethyl (4-methylthiophenyl)acetate

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[1][2] Ethyl (4-methylthiophenyl)acetate possesses a molecular structure with both polar and non-polar regions, which dictates its solubility in various solvents. The ester and thioether functional groups introduce polarity, while the phenyl ring and ethyl group contribute to its non-polar character.

Based on these structural features, a qualitative solubility profile in common laboratory solvents can be predicted.

Table 1: Predicted Qualitative Solubility of Ethyl (4-methylthiophenyl)acetate

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of the polar ester and thioether groups allows for some interaction with polar protic solvents. However, the non-polar phenyl ring and ethyl group limit extensive solubility. Solubility is expected to be higher in alcohols than in water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM) | Good to High | These solvents can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding, leading to favorable solubility. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Moderate to Good | The non-polar aromatic ring and alkyl chain of Ethyl (4-methylthiophenyl)acetate interact well with non-polar solvents through van der Waals forces. |

Experimental Protocols

To obtain precise solubility data, the following experimental protocols can be employed.

Qualitative Solubility Determination

This method provides a rapid assessment of a compound's solubility in various solvents.

Materials:

-

Ethyl (4-methylthiophenyl)acetate

-

A selection of solvents (e.g., water, ethanol, acetone, toluene, hexane)

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Calibrated droppers or micropipettes

Procedure: [3]

-

Add 1 mL of the selected solvent to a clean, dry test tube.

-

Add a small, accurately weighed amount (e.g., 10 mg) of Ethyl (4-methylthiophenyl)acetate to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution against a dark background to determine if the solid has completely dissolved.

-

If the compound dissolves completely, it is considered "soluble." If it does not dissolve, it is "insoluble." If some, but not all, of the compound dissolves, it is "partially soluble."

-

Record the observations for each solvent.

Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent at a given temperature.[4][5][6][7]

Materials:

-

Ethyl (4-methylthiophenyl)acetate

-

Chosen solvent of interest

-

Screw-cap vials or flasks

-

Orbital shaker or incubator with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or other suitable quantitative analytical instrumentation

Procedure:

-

Add an excess amount of Ethyl (4-methylthiophenyl)acetate to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution is constant).

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of Ethyl (4-methylthiophenyl)acetate in the diluted sample using a validated HPLC method or another appropriate analytical technique.

-

Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the quantitative solubility of a compound.

Caption: Experimental workflow for quantitative solubility determination.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Khan Academy [khanacademy.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. biorelevant.com [biorelevant.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

Key literature review on thiophene derivatives in medicinal chemistry

A Technical Guide for Researchers and Drug Development Professionals

Thiophene, a five-membered sulfur-containing aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic and steric properties, including its ability to act as a bioisostere of a phenyl ring, have made it a versatile building block for the design of novel therapeutics. Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their incorporation into a number of FDA-approved drugs and a vast library of potent investigational agents. This technical guide provides a comprehensive review of key thiophene derivatives in medicinal chemistry, with a focus on their quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.

Quantitative Biological Activity of Thiophene Derivatives

The therapeutic potential of thiophene derivatives is underscored by their potent activity against a range of biological targets. The following tables summarize the in vitro efficacy of selected thiophene derivatives in key therapeutic areas.

Anticancer Activity

Thiophene-based compounds have shown significant promise as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and apoptosis.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Thienopyrimidine derivative (3b) | HepG2 (Liver) | 2.10 | [1] |

| Thieno[3,2-b]pyrrole derivative (4c) | PC-3 (Prostate) | 1.80 | [1] |

| Thiophene carboxamide (2b) | Hep3B (Liver) | 5.46 | [2] |

| Thiophene carboxamide (2d) | Hep3B (Liver) | 8.85 | [2] |

| Thiophene carboxamide (2e) | Hep3B (Liver) | 12.58 | [2] |

| Compound 1m | MCF-7 (Breast) | 0.09 | [3] |

| Compound RAA5 | Various (NCI-60 panel) | Growth Inhibition at 0.411 - 2.8 | [4][5] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Thiophene derivatives have been developed as potent inhibitors of key inflammatory enzymes, such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX).

| Compound/Derivative | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |

| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa) | COX-2 | 0.29 | 67.24 | [6][7] |

| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative (29a) | COX-2 | 0.31 | - | [8] |

| Benzothiophene hybrid (42) | COX-2 | 0.67 | - | [9] |

| Benzothiophene hybrid (42) | 5-LOX | 2.33 | - | [9] |

| Isoxazoline-thiophene derivative (38) | 5-LOX | 29.2 | - | [9] |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | COX-2 | 5.45 | 8.37 | [10] |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | 5-LOX | 4.33 | - | [10] |

| 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivative (18b) | 5-LOX | 0.51 | - | [11] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiophene derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Thiophene derivative 4 | Acinetobacter baumannii (Col-R) | 16 (MIC50) | [12] |

| Thiophene derivative 4 | Escherichia coli (Col-R) | 8 (MIC50) | [12] |

| Thiophene derivative 5 | Acinetobacter baumannii (Col-R) | 16 (MIC50) | [12] |

| Thiophene derivative 8 | Escherichia coli (Col-R) | 32 (MIC50) | [12] |

| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene (25) | Staphylococcus aureus | 16 | [13] |

| Cyclohexanol-substituted 3-bromobenzo[b]thiophene (26) | Staphylococcus aureus | 16 | [13] |

| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene (25) | Candida albicans | 16 | [13] |

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of thiophene derivatives.

Synthesis of Bioactive Thiophene Derivatives

Gewald Reaction for the Synthesis of 2-Aminothiophenes:

The Gewald reaction is a versatile and widely used method for the synthesis of substituted 2-aminothiophenes.[5][14]

-

Materials:

-

An α-methylene-activated ketone or aldehyde (e.g., acetylacetone)

-

An active methylene nitrile (e.g., ethyl cyanoacetate)

-

Elemental sulfur

-

A base catalyst (e.g., diethylamine or morpholine)

-

Ethanol (as solvent)

-

-

Procedure:

-

To a stirred mixture of the α-methylene-activated ketone (1 equivalent) and the active methylene nitrile (1 equivalent) in ethanol, add the base catalyst (1 equivalent) dropwise at room temperature.

-

Add elemental sulfur (1.1 equivalents) portion-wise to the reaction mixture.

-

Heat the mixture at a gentle reflux (e.g., 50-60 °C) for a specified time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-aminothiophene derivative.

-

In Vitro Biological Assays

MTT Assay for Cytotoxicity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Thiophene derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the thiophene derivative in the complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

In Vitro COX-2 Inhibition Assay (Fluorometric):

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[15]

-

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

Heme

-

Fluorometric probe (e.g., Amplex™ Red)

-

Arachidonic acid (substrate)

-

Thiophene derivative stock solution (in DMSO)

-

Positive control (e.g., Celecoxib)

-

96-well black microplate

-

Fluorometric microplate reader

-

-

Procedure:

-

Prepare a reaction mix containing COX Assay Buffer, Heme, and the fluorometric probe.

-

Add 80 µL of the reaction mix to each well of the 96-well plate.

-

Add 10 µL of the diluted thiophene derivative, positive control, or vehicle to the respective wells.

-

Add 10 µL of the purified COX-2 enzyme solution to all wells except the no-enzyme control.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

-

Immediately measure the fluorescence in a kinetic mode for 10-15 minutes at 37°C (e.g., λEx = 535 nm / λEm = 587 nm).

-

Calculate the rate of reaction and the percentage of inhibition for each concentration. Determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of thiophene derivatives is crucial for rational drug design. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

References

- 1. A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. impactfactor.org [impactfactor.org]

- 6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. benchchem.com [benchchem.com]

Commercial Availability and Synthetic Guidance for Ethyl (4-methylthiophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic routes for Ethyl (4-methylthiophenyl)acetate (CAS No. 14062-27-2), a key intermediate in various chemical syntheses. This document is intended to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this compound effectively.

Commercial Suppliers

Ethyl (4-methylthiophenyl)acetate is available from several commercial suppliers in varying quantities and purities. The following table summarizes the offerings from a selection of vendors to facilitate procurement decisions.

| Supplier | Product Name | CAS No. | Purity | Available Quantities | Price (USD) |

| --INVALID-LINK-- | Ethyl (4-methylthiophenyl)acetate | 14062-27-2 | Varies by supplier | Varies (e.g., 5g, 25g) | Varies (e.g., ~$97 for 25g)[1] |

| --INVALID-LINK-- | Ethyl 2-(4-(methylthio)phenyl)acetate | 14062-27-2 | Industrial Grade | Bulk (e.g., per kg) | Contact for quote |

| --INVALID-LINK-- | Ethyl (4-methylthiophenyl)acetate | 14062-27-2 | High Purity | Contact for quote | Contact for quote[2] |

| --INVALID-LINK-- | Ethyl (methylthio)acetate, 98% | 4455-13-4 | ≥97.5% (GC) | 25g, 100g | $131.65 for 100g[3] |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. Purity levels may vary between suppliers and batches; therefore, requesting a certificate of analysis is crucial for research and development purposes.

Synthesis of Ethyl (4-methylthiophenyl)acetate

The synthesis of Ethyl (4-methylthiophenyl)acetate is most commonly achieved through the Fischer esterification of 4-(methylthio)phenylacetic acid with ethanol in the presence of an acid catalyst.

Synthesis Pathway

Caption: Synthesis of Ethyl (4-methylthiophenyl)acetate via Fischer Esterification.

Experimental Protocol: Fischer Esterification

This protocol outlines a general procedure for the synthesis of Ethyl (4-methylthiophenyl)acetate from 4-(methylthio)phenylacetic acid and ethanol.

Materials and Equipment:

-

4-(methylthio)phenylacetic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (or other suitable acid catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(methylthio)phenylacetic acid (1.0 equivalent) in an excess of anhydrous ethanol (e.g., 5-10 equivalents). The ethanol acts as both a reactant and a solvent.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and continue stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

-

Drying and Isolation:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Ethyl (4-methylthiophenyl)acetate.

-

-

Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

-

Ethanol is flammable. Keep away from open flames and ignition sources.

This guide provides a foundational understanding for sourcing and synthesizing Ethyl (4-methylthiophenyl)acetate. For specific applications, further optimization of the synthetic protocol and rigorous analytical characterization of the final product are recommended.

References

An In-depth Technical Guide to the Safe Handling, Storage, and Use of Ethyl (4-methylthiophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety, handling, and storage guidelines for Ethyl (4-methylthiophenyl)acetate (CAS No. 14062-27-2). Due to a lack of specific quantitative toxicological data and detailed experimental protocols for this compound, this guide incorporates information from the closely related compound, Ethyl (methylthio)acetate (CAS No. 4455-13-4), as well as general principles for handling aromatic sulfur compounds and laboratory irritants. All procedures should be conducted in accordance with institutional and national safety regulations.

Chemical and Physical Properties

Ethyl (4-methylthiophenyl)acetate is an ester containing a sulfur atom, which contributes to its distinct properties. A summary of its known and predicted physical and chemical properties is provided below.

| Property | Value | Source |

| CAS Number | 14062-27-2 | PubChem[1] |

| Molecular Formula | C₁₁H₁₄O₂S | PubChem[1] |

| Molecular Weight | 210.29 g/mol | PubChem[1] |

| IUPAC Name | ethyl 2-(4-methylsulfanylphenyl)acetate | PubChem[1] |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Odor | Fruity (characteristic of esters) |

Note: Some physical properties are predicted based on the chemical structure and data from similar compounds.

Hazard Identification and Classification

Ethyl (4-methylthiophenyl)acetate is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |

(Source: PubChem)[1]

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Personal Protective Equipment (PPE)

Due to its irritant nature, strict adherence to safe handling procedures and the use of appropriate personal protective equipment are mandatory.

Engineering Controls

-

Ventilation: All work with Ethyl (4-methylthiophenyl)acetate should be conducted in a well-ventilated area.[2][3] A chemical fume hood is required when handling open containers or performing procedures that may generate aerosols or vapors.[4]

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

| PPE Type | Specifications |

| Eye and Face Protection | ANSI-certified chemical splash goggles are required.[4] A face shield should be worn in addition to goggles when there is a significant risk of splashing. |

| Skin Protection | A knee-length laboratory coat must be worn.[4] |

| Hand Protection | Chemically compatible gloves (e.g., nitrile, neoprene) must be worn.[4] Gloves should be inspected for integrity before each use and changed frequently, especially if contaminated. |

| Respiratory Protection | For routine handling in a fume hood, respiratory protection is not typically required. In situations where ventilation is inadequate or there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge should be used.[6] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove all contaminated clothing.[3] Wash the affected area with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7] |

Fire and Explosion Hazards

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish a fire.[3] A water spray can be used to cool fire-exposed containers.[9]

-

Unsuitable Extinguishing Media: Do not use a solid water stream, as it may scatter and spread the fire.[9]

-

Special Hazards: Upon combustion, this compound may produce hazardous decomposition products, including carbon oxides and sulfur oxides.[10] Vapors may be heavier than air and can travel to a source of ignition and flash back.

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Small Spills

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[2]

-

Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Large Spills

-

Evacuate: Evacuate the laboratory and surrounding areas.

-

Isolate: Isolate the spill area and prevent entry.

-

Ventilate: If it is safe to do so, increase ventilation to the area.

-

Contact EH&S: Immediately contact your institution's Environmental Health and Safety (EH&S) department for assistance with cleanup.[11]

Storage and Stability

Proper storage is essential to maintain the integrity of Ethyl (4-methylthiophenyl)acetate and to prevent hazardous situations.

-

General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Temperature: Store in a cool place, away from direct sunlight and heat sources.[3]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.

-

Container: Use the original container or a chemically resistant container. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]

Stability

-

General Stability: This compound is expected to be stable under recommended storage conditions.[9]

-

Degradation: As an aromatic sulfur compound, it may be susceptible to oxidation and photolytic degradation. Long-term stability studies and forced degradation studies are recommended to fully characterize its stability profile.

Disposal Considerations

All waste containing Ethyl (4-methylthiophenyl)acetate must be handled as hazardous waste and disposed of in accordance with institutional, local, and national regulations.[3]

-

Waste Containers: Use clearly labeled, sealed, and chemically compatible containers for waste collection.

-

Disposal Method: Contact your institution's EH&S department to arrange for proper disposal by a licensed hazardous waste disposal company.[12] Do not dispose of this chemical down the drain.[12]

Experimental Protocols

Protocol for a Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways of Ethyl (4-methylthiophenyl)acetate under various stress conditions. This information is crucial for the development of stability-indicating analytical methods.

Methodology:

-

Sample Preparation: Prepare solutions of Ethyl (4-methylthiophenyl)acetate in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the sample solutions to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

-

Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a specified duration.[13]

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to separate and quantify the parent compound and any degradation products.

-

Peak Purity: Assess the peak purity of the parent compound in the stressed samples to ensure that no degradation products are co-eluting.

-

Mass Balance: Calculate the mass balance to account for all the material after degradation.

Protocol for a Long-Term Stability Study

Objective: To determine the shelf-life and appropriate storage conditions for Ethyl (4-methylthiophenyl)acetate.

Methodology:

-

Sample Preparation: Place the neat compound in tightly sealed, appropriate containers (e.g., amber glass vials with Teflon-lined caps).

-

Storage Conditions: Store the samples under the following long-term and accelerated conditions as per ICH guidelines:[14]

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Intervals: Test the samples at the following time points:[14]

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, analyze the samples for:

-

Appearance (visual inspection)

-

Assay (using a validated HPLC method)

-

Related substances/degradation products (using a validated HPLC method)

-

-

Data Analysis: Evaluate the data for any significant changes in the analytical parameters over time to establish a re-test period or shelf-life.

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling and storage of Ethyl (4-methylthiophenyl)acetate.

Caption: A workflow diagram for the safe handling of Ethyl (4-methylthiophenyl)acetate.

Caption: A decision tree for the proper storage of Ethyl (4-methylthiophenyl)acetate.

Caption: A workflow for responding to spills of Ethyl (4-methylthiophenyl)acetate.

Biological Signaling Pathways

Currently, there is no information available in the public domain regarding the specific biological signaling pathways affected by Ethyl (4-methylthiophenyl)acetate. Given its irritant properties, it likely interacts non-specifically with proteins and lipids in exposed tissues, leading to an inflammatory response. Further research is required to elucidate any specific molecular targets or pathways.

References

- 1. Ethyl (4-(methylthio)phenyl)acetate | C11H14O2S | CID 10512649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aktasdis.com [aktasdis.com]

- 3. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 4. ehss.syr.edu [ehss.syr.edu]

- 5. greenfield.com [greenfield.com]

- 6. nj.gov [nj.gov]

- 7. meridianbioscience.com [meridianbioscience.com]

- 8. echemi.com [echemi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. tsapps.nist.gov [tsapps.nist.gov]

- 11. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]

- 12. rcilabscan.com [rcilabscan.com]